Zoniporide (CAS 241800-98-6) is a potent, highly selective, and water-soluble pyrazole-guanidine derivative that functions as an inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). Originally developed to mitigate ischemic myocardial injury, it is a critical pharmacological tool for studying intracellular pH homeostasis, calcium overload, and ion transport mechanisms. For procurement professionals and researchers, Zoniporide provides a distinct advantage over first-generation NHE inhibitors due to its superior aqueous solubility and exceptionally high binding affinity, making it an ideal precursor and reference standard for complex in vitro cellular assays and ex vivo perfusion models where solvent-induced artifacts must be minimized [1].
When designing cardiovascular or platelet-swelling assays, substituting Zoniporide with older, more common in-class alternatives like Cariporide or Eniporide introduces significant experimental risk. First-generation NHE inhibitors suffer from narrower selectivity windows against other sodium-hydrogen exchanger isoforms, particularly NHE-2 and NHE-3. In in vivo or whole-organ models, this cross-reactivity can artificially alter gastric acid secretion and renal sodium reabsorption, confounding the primary cardiovascular readouts. Furthermore, Zoniporide's enhanced potency allows for dosing at fractions of a nanomolar concentration in ex vivo models, preventing the off-target toxicity and formulation challenges commonly associated with the higher doses required for older analogs [1].
A major limitation of many first-generation NHE-1 inhibitors is their reliance on organic solvents like DMSO for stable formulation, which can independently depress myocardial contractility in perfusion assays. Zoniporide was specifically engineered for high hydrophilicity, demonstrating an aqueous solubility of ≥ 2 mg/mL (5.34 mM) in water and standard saline buffers. This high aqueous solubility allows for direct intravenous or ex vivo Langendorff formulation without the use of DMSO, eliminating solvent-induced baseline shifts compared to more lipophilic analogs [1].
| Evidence Dimension | Aqueous solubility and solvent requirement |
| Target Compound Data | ≥ 2 mg/mL (5.34 mM) in aqueous media |
| Comparator Or Baseline | Lipophilic NHE-1 inhibitors requiring DMSO/PEG vehicles |
| Quantified Difference | Complete elimination of organic solvent requirement for working concentrations |
| Conditions | Standard physiological saline or water at room temperature |
High aqueous solubility streamlines formulation workflows and prevents DMSO-induced artifacts in sensitive ex vivo cardiac contractility assays.
In comparative 22Na+ uptake assays using fibroblasts expressing human NHE-1, Zoniporide demonstrates a concentration-dependent inhibition with an IC50 of 14 nM. Under identical conditions, the widely used comparator Eniporide exhibits an IC50 of 23 nM, while Cariporide requires 36 nM to achieve the same effect. This makes Zoniporide 1.64- to 2.6-fold more potent than its primary commercial alternatives [1].
| Evidence Dimension | IC50 for NHE-1 dependent 22Na+ uptake |
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Cariporide (36 nM) and Eniporide (23 nM) |
| Quantified Difference | 1.64x to 2.6x higher potency |
| Conditions | PS-120 fibroblast cell lines overexpressing human NHE-1 |
Higher potency allows researchers to use significantly lower concentrations in cell culture, reducing the risk of off-target interactions and conserving material.
A critical procurement differentiator for Zoniporide is its strict selectivity profile, which ensures high reproducibility in complex systemic models. Zoniporide is 157-fold more selective for human NHE-1 over human NHE-2. In stark contrast, Eniporide and Cariporide exhibit only 27-fold and 49-fold selectivity, respectively. Additionally, Zoniporide demonstrates a massive 15,700-fold selectivity over rat NHE-3, ensuring that renal and gastrointestinal ion exchange mechanisms remain undisturbed during systemic administration [1].
| Evidence Dimension | Selectivity ratio (IC50 NHE-2 / IC50 NHE-1) |
| Target Compound Data | 157-fold selectivity |
| Comparator Or Baseline | Cariporide (49-fold) and Eniporide (27-fold) |
| Quantified Difference | >3-fold greater selectivity window over NHE-2 |
| Conditions | In vitro recombinant human NHE isoform expression assays |
High selectivity is mandatory for in vivo studies to isolate cardiac-specific mechanisms without triggering confounding renal or gastrointestinal side effects.
In the isolated rabbit heart (Langendorff) model of myocardial ischemic injury, Zoniporide elicited a concentration-dependent reduction in infarct size with an EC50 of 0.25 nM. In direct comparison, Eniporide required an EC50 of 0.69 nM, and Cariporide required 5.11 nM. Zoniporide is therefore 2.5- to 20-fold more potent at preserving myocardial tissue than these standard benchmarks, achieving up to an 83% reduction in infarct size at just 50 nM [1].
| Evidence Dimension | EC50 for reduction in infarct size |
| Target Compound Data | 0.25 nM |
| Comparator Or Baseline | Eniporide (0.69 nM) and Cariporide (5.11 nM) |
| Quantified Difference | 2.5- to 20-fold lower EC50 requirement |
| Conditions | Isolated rabbit heart (Langendorff) subjected to 30 min ischemia / 120 min reperfusion |
This extreme efficacy at sub-nanomolar concentrations makes Zoniporide the most efficient and cost-effective pharmacological tool for ex vivo cardiac perfusion models.
Due to its sub-nanomolar efficacy (EC50 = 0.25 nM) and high aqueous solubility, Zoniporide is the optimal choice for Langendorff perfusion setups. It can be formulated without high concentrations of DMSO or other organic solvents, which are known to depress myocardial contractility and confound baseline functional readouts [1].
Zoniporide's 157-fold selectivity for NHE-1 over NHE-2 makes it uniquely suited for systemic in vivo administration. Researchers can confidently evaluate cardioprotective mechanisms without the confounding variables of altered gastric acid secretion or renal sodium wasting that occur when using less selective agents like Cariporide [2].
Zoniporide is highly effective at inhibiting endogenous NHE-1, as demonstrated in human platelet swelling assays (PSA) induced by sodium propionate. Its ability to block this mechanism at low nanomolar concentrations makes it an essential reference standard for hematological research focusing on ion transport and platelet activation [2].
Acute Toxic